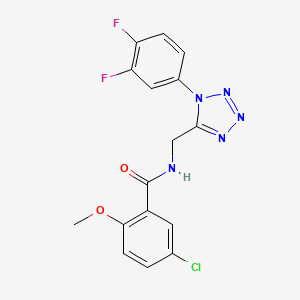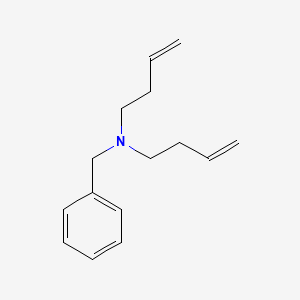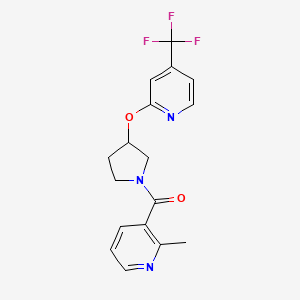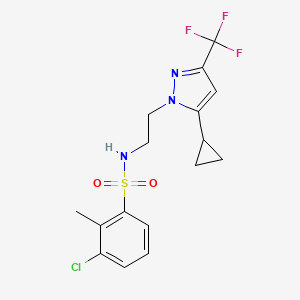
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione, also known as BML-210, is a synthetic compound that belongs to the family of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has not been extensively studied in humans, and its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for the study of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune diseases. Another direction is to study its long-term effects in animal models and humans. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Finally, the development of new analogs of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Métodos De Síntesis
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione can be synthesized by the reaction of 7-benzyl-1,3-dimethylxanthine with octylsulfanyl acetic anhydride in the presence of a base such as pyridine. The reaction yields the desired compound in good yield and purity. The structure of 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione was confirmed by NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Propiedades
Número CAS |
374549-44-7 |
|---|---|
Nombre del producto |
7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
Fórmula molecular |
C22H30N4O2S |
Peso molecular |
414.57 |
Nombre IUPAC |
7-benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C22H30N4O2S/c1-4-5-6-7-8-12-15-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)16-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
Clave InChI |
ICBLXYYBKTUEED-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2855037.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2855038.png)


![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)


![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)
